5-Trans Bimatoprost is the trans-isomer used in the improved process for the production and purification of Bimatoprost.
(5E)-Bimatoprost
CAS No.: 1163135-95-2
Cat. No.: VC0194954
Molecular Formula: C25H37NO4
Molecular Weight: 415.58
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1163135-95-2 |
---|---|
Molecular Formula | C25H37NO4 |
Molecular Weight | 415.58 |
IUPAC Name | (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide |
Standard InChI | InChI=1S/C25H37NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,16-17,20-24,27-29H,2,4,9,12-15,18H2,1H3,(H,26,30)/b8-3+,17-16+/t20-,21+,22+,23-,24+/m0/s1 |
SMILES | CCNC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
(5E)-Bimatoprost has the chemical name (5E)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl]-N-ethyl-5-heptenamide . The compound is characterized by a complex structure featuring a cyclopentane ring with specific stereochemistry, a phenyl-terminated side chain, and an N-ethylamide moiety . The defining structural feature that distinguishes it from the therapeutically active bimatoprost is the E (trans) configuration at the C5-C6 double bond, as opposed to the Z (cis) configuration in bimatoprost .
Several alternative names exist for this compound in the scientific literature, including 5-trans-BiMatoprost, 5,6-trans-bemeprost, Bimatoprost Impurity V, and 5-trans-17-phenyl trinor Prostaglandin F2α ethyl amide . These various nomenclatures reflect both its structural relationship to bimatoprost and its status as a known impurity or isomer in pharmaceutical production.
Physical and Chemical Properties
(5E)-Bimatoprost is characterized by a specific set of physicochemical properties that influence its behavior in both laboratory and biological systems. The compound has a molecular formula of C₂₅H₃₇NO₄ and a molecular weight of 415.57 g/mol . Its physical form is typically described as a solid, ranging in color from colorless to orange, dependent on purity and storage conditions .
Table 1 presents the comprehensive physical and chemical properties of (5E)-Bimatoprost.
Property | Value |
---|---|
Molecular Formula | C₂₅H₃₇NO₄ |
Molecular Weight | 415.57 g/mol |
Density | 1.1±0.1 g/cm³ |
Boiling Point | 629.8±55.0 °C at 760 mmHg |
Flash Point | 334.7±31.5 °C |
LogP | 1.98 |
pKa | 14.25±0.20 (Predicted) |
Physical Form | Solid |
Color | Colorless to Orange |
Solubility | Slightly soluble in Chloroform and Methanol |
The compound exhibits limited solubility in common organic solvents, being only slightly soluble in chloroform and methanol . This relative insolubility can pose challenges for laboratory handling and experimental applications, often requiring specialized solvent systems for dissolution. The compound is also characterized by high thermal stability, with an estimated boiling point of 629.8±55.0 °C at standard pressure .
The storage requirements for (5E)-Bimatoprost are relatively stringent due to its potential for degradation. Recommended storage conditions include temperature maintenance at -86°C in amber vials under inert atmosphere to protect against light-induced and oxidative degradation . These requirements highlight the compound's sensitivity to environmental factors, an important consideration for both research applications and pharmaceutical quality control.
Mechanism of Action and Pharmacology
Inactive Isomer Classification
The primary pharmacological characteristic of (5E)-Bimatoprost is its designation as the inactive isomer of bimatoprost . This classification stems from comparative studies demonstrating its significantly reduced ability to lower intraocular pressure (IOP) relative to bimatoprost . The inactivity is directly attributable to the E (trans) configuration at the C5-C6 double bond, which fundamentally alters the three-dimensional structure of the molecule .
Bimatoprost itself functions primarily through activation of prostaglandin receptors in ocular tissues, particularly the prostamide receptor in the ciliary muscle of the eye . This activation triggers a cascade of cellular responses that ultimately lead to increased outflow of aqueous humor through both the trabecular meshwork and uveoscleral pathways, thereby reducing intraocular pressure . The (5E) isomer, due to its altered stereochemistry, demonstrates substantially reduced binding affinity and efficacy at these receptor targets.
Structural Basis for Inactivity
The mechanism underlying the inactivity of (5E)-Bimatoprost provides valuable insights into the structural requirements for prostamide receptor activation. The E configuration at the C5-C6 double bond creates a molecular conformation that positions key functional groups in spatial orientations incompatible with optimal receptor binding . This conformational difference significantly reduces the compound's ability to trigger the signal transduction pathways necessary for biological activity.
This structure-activity relationship exemplifies the critical importance of three-dimensional molecular configuration in drug action. Despite sharing identical atomic composition with bimatoprost, the altered geometric arrangement renders (5E)-Bimatoprost substantially less effective at producing the therapeutic effects associated with its isomeric counterpart .
Research Applications
Experimental Control in Pharmacological Studies
The principal research application of (5E)-Bimatoprost lies in its utility as an experimental control in pharmacological investigations of bimatoprost and related prostaglandin analogs . As the inactive isomer, it provides researchers with a reference compound that shares nearly identical physical and chemical properties with bimatoprost but lacks the specific receptor-mediated effects . This characteristic allows for the differentiation between receptor-dependent activities and non-specific effects that might arise from the general physicochemical properties of the molecular scaffold.
In experimental protocols, (5E)-Bimatoprost can be employed as a negative control to establish baseline responses in biological systems being evaluated for prostaglandin-mediated effects . This application is particularly valuable in studies examining the mechanisms underlying bimatoprost's effects on intraocular pressure, where distinguishing specific receptor-mediated activities from non-specific effects is critical for understanding the drug's therapeutic action.
Structure-Activity Relationship Studies
Another significant research application of (5E)-Bimatoprost is in structure-activity relationship (SAR) investigations . The dramatic difference in biological activity between the (E) and (Z) isomers provides a clear demonstration of the critical importance of stereochemistry in determining pharmacological efficacy. This relationship offers valuable insights for medicinal chemists engaged in the design and optimization of novel prostaglandin analogs for ophthalmic and other therapeutic applications.
By comparing the molecular conformations of the active and inactive isomers, researchers can identify the precise three-dimensional requirements for effective receptor binding and activation . These insights can guide the rational design of new drug candidates with potentially improved efficacy, reduced side effects, or novel pharmacological profiles.
Analytical Standards and Quality Control
Comparative Analysis with Related Compounds
Structural Comparison with Bimatoprost
(5E)-Bimatoprost and bimatoprost share identical molecular formulas and nearly identical atomic arrangements, differing only in the geometric configuration of the C5-C6 double bond . This seemingly minor structural difference results in significantly altered three-dimensional molecular conformations, which in turn produce dramatically different pharmacological profiles .
The structural relationship between these compounds provides a classic example of geometric isomerism and its profound impact on biological activity. While bimatoprost demonstrates potent ocular hypotensive effects suitable for therapeutic application, (5E)-Bimatoprost exhibits minimal activity in the same biological systems despite the shared molecular scaffold .
Comparison with Other Prostaglandin Analogs
Several other prostaglandin analogs are currently employed in ophthalmology for the management of glaucoma and ocular hypertension, including latanoprost, travoprost, and unoprostone . These compounds share structural similarities with (5E)-Bimatoprost but differ in specific functional groups, side chains, and stereochemistry, resulting in varying pharmacological profiles .
Table 2 provides a comparative analysis of (5E)-Bimatoprost with related prostaglandin analogs used in ophthalmology.
Compound | Structural Relationship to (5E)-Bimatoprost | Key Differences | Biological Activity |
---|---|---|---|
Bimatoprost | Geometric isomer (Z vs E at C5-C6) | Z-configuration at C5-C6 double bond | Active; reduces IOP by increasing aqueous humor outflow |
Latanoprost | Related prostaglandin analog | Different side chain; ester vs amide | Active; demonstrated to be less potent than Bimatoprost in clinical studies |
Travoprost | Related prostaglandin analog | Different side chain; different ester group | Active; comparable efficacy to Bimatoprost in some clinical evaluations |
Unoprostone | Related prostaglandin analog | Shorter carbon chain; different functional groups | Active; generally less potent than other prostaglandin analogs |
Comparative clinical studies have demonstrated that bimatoprost generally produces greater mean reductions in intraocular pressure than other available prostaglandin analogs . At month 6 in one comparative study, the mean decrease from baseline intraocular pressure was 1.5 mmHg greater with bimatoprost than with latanoprost at 8 am, 2.2 mmHg greater at 12 pm, and 1.2 mmHg greater at 4 pm . These efficacy differences highlight the importance of specific structural features in determining the therapeutic potential of compounds in this class.
Deuterated Analog: (5E)-Bimatoprost-d5
A specialized derivative of (5E)-Bimatoprost, designated as (5E)-Bimatoprost-d5, has been developed for specific research applications. This compound features five deuterium atoms replacing hydrogen atoms in the molecular structure, providing distinct mass spectrometric properties while maintaining the essential structural features of (5E)-Bimatoprost.
The deuterated analog serves primarily in analytical chemistry applications, particularly in pharmacokinetic studies where isotopic labeling enables precise tracking of the compound and its metabolites in biological systems. This specialized tool facilitates more accurate determination of drug distribution, metabolism, and elimination, contributing valuable data for pharmaceutical development and regulatory submissions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume